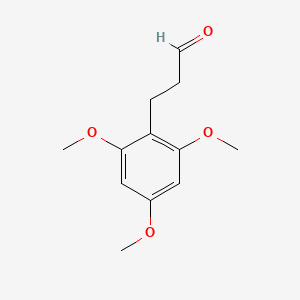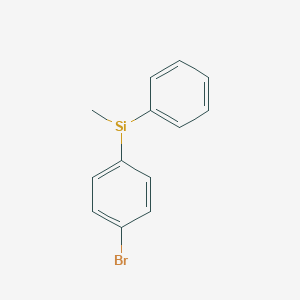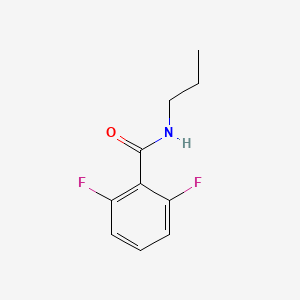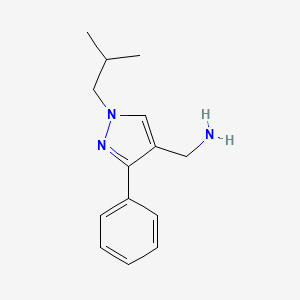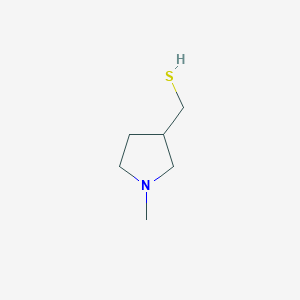
3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and oxo groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of an amino group through nucleophilic substitution. The final step involves the formation of the propanoic acid moiety through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of a hydroxy derivative.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products: The major products formed from these reactions include nitroso, nitro, hydroxy, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino and bromo groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The oxo group may participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
3-Amino-5-bromo-4-oxo-1,4-dihydropyridine: Lacks the propanoic acid moiety but shares the core structure.
3-Amino-4-oxo-1,4-dihydropyridine: Lacks both the bromo and propanoic acid groups.
5-Bromo-4-oxo-1,4-dihydropyridine: Lacks the amino and propanoic acid groups.
Uniqueness: The presence of the propanoic acid moiety in 3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid distinguishes it from similar compounds. This functional group enhances its solubility and reactivity, making it more versatile for various applications.
属性
分子式 |
C8H9BrN2O3 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC 名称 |
3-(3-amino-5-bromo-4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O3/c9-5-3-11(2-1-7(12)13)4-6(10)8(5)14/h3-4H,1-2,10H2,(H,12,13) |
InChI 键 |
NUMQONIRVJTYBO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)C(=CN1CCC(=O)O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



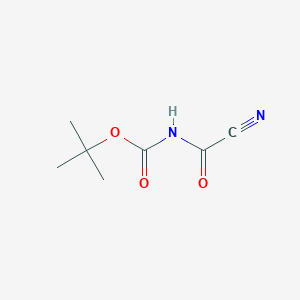
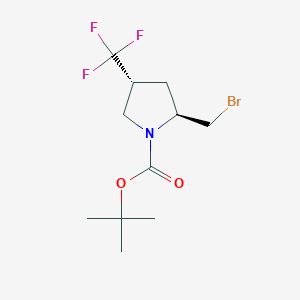
![8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B13328937.png)
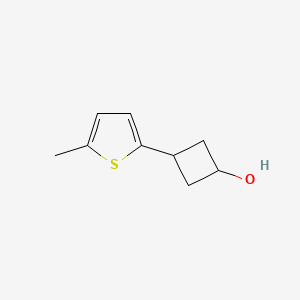

![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13328962.png)
![1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B13328968.png)
